molecular formula C8H15N B8716097 5,5-dimethylhexanenitrile

5,5-dimethylhexanenitrile

Cat. No.: B8716097
M. Wt: 125.21 g/mol
InChI Key: WVRLZGYZLCMBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethylhexanenitrile is an organic compound with the molecular formula C8H15N. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N) attached to an alkyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-dimethylhexanenitrile can be synthesized through several methods. One common approach involves the reaction of 5,5-dimethylhexanamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5,5-Dimethylhexanamide+SOCl2This compound+HCl+SO2\text{5,5-Dimethylhexanamide} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 5,5-Dimethylhexanamide+SOCl2​→this compound+HCl+SO2​

This method involves the dehydration of the amide to form the nitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar dehydration reactions. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethylhexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Substitution: Nucleophiles such as Grignard reagents.

Major Products Formed

Scientific Research Applications

5,5-dimethylhexanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,5-dimethylhexanenitrile depends on its specific application. In chemical reactions, the cyano group acts as an electrophile, participating in nucleophilic addition and substitution reactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-dimethylhexanenitrile is unique due to the presence of two methyl groups at the 5th position, which can influence its reactivity and physical properties compared to other nitriles. This structural feature can affect its boiling point, solubility, and interactions with other molecules .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

5,5-dimethylhexanenitrile

InChI

InChI=1S/C8H15N/c1-8(2,3)6-4-5-7-9/h4-6H2,1-3H3

InChI Key

WVRLZGYZLCMBOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCC#N

Origin of Product

United States

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